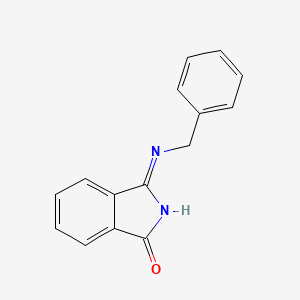

3-(Benzylamino)-1H-isoindol-1-one

Description

Properties

CAS No. |

664326-66-3 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-benzyliminoisoindol-1-one |

InChI |

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(17-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |

InChI Key |

MLHMBKUHZPIHSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Aminocarbonylation of o-Halobenzoates

One of the most efficient and widely reported methods for synthesizing 3-substituted isoindolin-1-ones, including 3-(benzylamino)-1H-isoindol-1-one, is the palladium-catalyzed aminocarbonylation of ortho-halobenzoates.

- Reaction Overview : The process involves reacting an ortho-halobenzoate (e.g., methyl 2-iodobenzoate) with benzylamine under carbon monoxide atmosphere in the presence of a palladium catalyst and a base.

- Catalyst and Conditions : Typical catalysts include Pd(OAc)2 with triphenylphosphine (PPh3) as a ligand. The base is often cesium carbonate (Cs2CO3), and the solvent is toluene.

- Temperature and Pressure : The reaction is conducted at around 95 °C under 1 atm of CO.

- Yield : This method provides good yields (~75-76%) of the desired 3-(benzylamino)-1H-isoindol-1-one derivative.

- Mechanism : The palladium catalyst facilitates the aminocarbonylation, where the amine nucleophile attacks the acyl-palladium intermediate formed from the o-halobenzoate and CO, leading to cyclization and formation of the isoindolinone ring.

| Parameter | Details |

|---|---|

| Starting material | Methyl 2-iodobenzoate |

| Amine | Benzylamine |

| Catalyst | Pd(OAc)2 (5 mol %) |

| Ligand | Triphenylphosphine (10 mol %) |

| Base | Cs2CO3 (2 equiv) |

| Solvent | Toluene |

| Temperature | 95 °C |

| CO Pressure | 1 atm |

| Yield | 75-76% |

This method is advantageous due to its one-step nature and the use of readily available starting materials without requiring high-pressure equipment beyond atmospheric CO pressure.

Nucleophilic Addition and Cyclization from 2-Cyanobenzaldehyde and Benzylamine Derivatives

Another approach involves a two-step process starting from 2-cyanobenzaldehyde and benzylamine derivatives, leading to 3-substituted isoindolin-1-ones via nucleophilic addition followed by intramolecular cyclization.

Step 1: Nucleophilic Addition

Benzylamine reacts with 2-cyanobenzaldehyde to form an intermediate amino-alcohol or imine species.Step 2: Cyclization and Rearrangement

The intermediate undergoes intramolecular cyclization, often facilitated by a base such as triethylamine, to form the isoindolinone ring system.Solvent and Base : Methanol is commonly used as the solvent, and triethylamine is preferred as the base to abstract protons and promote cyclization.

Yield and Purity : This method yields the target compound in fair to high yields, with the reaction conditions optimized to minimize side products by controlling solvent volume and base strength.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic addition | 2-Cyanobenzaldehyde + Benzylamine | Formation of intermediate |

| Cyclization | Triethylamine, Methanol | Isoindolinone ring closure |

| Temperature | Room temperature to mild heating | Efficient cyclization |

| Yield | Fair to high (varies by conditions) | High purity product |

This approach is versatile and allows for structural modifications at the 3-position by varying the amine component.

Protection and Deprotection Strategies in Isoindolinone Synthesis

In some synthetic routes, protecting groups are employed on carboxyl or hydroxyl functionalities to improve reaction selectivity and yield.

- Carboxyl Protecting Groups : Methyl, ethyl, phenyl, or benzyl esters are used to protect carboxyl groups during intermediate steps.

- Deprotection : Acidic conditions, often using Lewis acids such as AlCl3, BCl3, or BBr3, are applied to remove protecting groups after cyclization.

- Hydrolysis : Hydrolysis of esters to carboxylic acids is performed under basic or acidic conditions, with bases like sodium hydroxide or acids like hydrochloric acid in aqueous or mixed solvents at elevated temperatures (50-90 °C).

These steps are critical in multi-step syntheses where functional group compatibility and intermediate stability are concerns.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed aminocarbonylation | One-step, Pd catalyst, CO atmosphere | High yield, straightforward | Requires CO gas, Pd catalyst cost |

| Nucleophilic addition + cyclization | Two-step, base-promoted cyclization | Versatile, mild conditions | Requires intermediate isolation |

| Protection/deprotection strategies | Use of protecting groups for selectivity | Improved yields in complex syntheses | Additional steps increase time |

Research Findings and Optimization Notes

- Catalyst Loading : Pd(OAc)2 at 5 mol % with PPh3 ligand is optimal for aminocarbonylation; lower catalyst loading reduces yield.

- Base Selection : Cs2CO3 and triethylamine are effective bases; triethylamine also facilitates proton abstraction in cyclization steps.

- Solvent Effects : Toluene is preferred for palladium-catalyzed reactions; methanol is suitable for nucleophilic addition/cyclization.

- Temperature Control : Elevated temperatures (~95-120 °C) improve reaction rates but must be balanced to avoid decomposition.

- Protecting Groups : Methyl esters are commonly used for carboxyl protection; deprotection with Lewis acids is efficient and mild.

Chemical Reactions Analysis

Reactivity with Organolithium Reagents

3-(Benzylamino)-1H-isoindol-1-one derivatives undergo nucleophilic addition with alkyllithium compounds (e.g., s-BuLi, n-BuLi, MeLi), leading to ring-opening and subsequent cyclization. For example:

-

Treatment with s-BuLi at 0°C in THF generates 3-hydroxyindanones (e.g., 3a ) via lactam ring opening and intramolecular cyclization (60% yield) .

-

Reactions with n-BuLi or MeLi produce mixtures of hydroxyindanones (e.g., 3b ) and anilinoindanones (e.g., 4b ), with product ratios influenced by reaction time and temperature .

Mechanistic insights :

-

Organolithium addition to the carbonyl group initiates lactam ring opening.

-

Intermediate enolates undergo intramolecular cyclization to form indanones.

-

Competitive pathways involving keto-enol tautomerism and aniline condensation contribute to product diversity .

Nickel-Catalyzed Amidoalkylation

Nickel catalysis enables γ-hydroxy lactam functionalization. For example:

-

3-(Benzylamino)-1H-isoindol-1-one reacts with α,β-unsaturated carbonyl compounds under Ni(0) catalysis to form 3-(2-oxo-2-phenylethyl)isoindolin-1-one derivatives (e.g., 3a ) in 92% yield .

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Benzylamino)isoindolin-1-one | Ni(cod)₂ | 3-(2-Oxo-2-phenylethyl)isoindolin-1-one | 92 | |

| 2-(4-Fluorobenzyl) derivative | Ni(cod)₂ | Corresponding alkylated product | 82 |

Lower yields with electron-withdrawing substituents (e.g., 4-F) suggest steric and electronic modulation of reactivity .

Base-Promoted Cascade Reactions

K₂CO₃-mediated reactions with pronucleophiles (e.g., ((chloromethyl)sulfonyl)benzenes) yield 3,3-disubstituted isoindolinones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones via sequential:

Key observations :

-

Electron-deficient pronucleophiles favor β-elimination, forming (Z)-methylene derivatives.

-

Stronger bases (e.g., KOtBu) enable N-alkylation cascades, expanding synthetic utility .

Buchwald–Hartwig Amination

Brominated derivatives (e.g., 15 ) undergo Pd-catalyzed cross-coupling with amines to install aryl/alkylamino groups. For example:

Conditions :

Scientific Research Applications

Therapeutic Applications

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole compounds, including 3-(Benzylamino)-1H-isoindol-1-one, exhibit notable antimicrobial properties. For instance, studies have shown that certain isoindole derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying inhibition zones comparable to standard antibiotics like gentamicin . The structure-activity relationship (SAR) analysis revealed that modifications to the isoindole framework could enhance these antimicrobial properties.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that 3-(Benzylamino)-1H-isoindol-1-one derivatives can induce apoptosis in cancer cell lines, such as Caco-2 and HCT-116, by arresting the cell cycle progression . The antiproliferative effects were linked to the compound's ability to interact with cellular pathways that regulate cell growth and survival.

Anti-Alzheimer’s Activity

Another promising application is in the treatment of Alzheimer's disease. Isoindole derivatives have shown significant anticholinesterase activity, which is crucial for enhancing cholinergic function in Alzheimer's patients. For example, a related compound demonstrated an IC50 value of 0.361 μM against human acetylcholinesterase (AChE), indicating strong potential as an anti-Alzheimer's agent . The design of these compounds often involves strategic molecular modifications to optimize their interaction with enzyme targets.

Synthesis and Characterization

The synthesis of 3-(Benzylamino)-1H-isoindol-1-one typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Recent advancements have focused on improving yields and purity through novel synthetic pathways, such as microwave-assisted reactions and enzymatic methods . These techniques not only enhance efficiency but also allow for better control over the stereochemistry of the resulting compounds.

Biological Evaluation

In Vitro Studies

In vitro evaluations have been pivotal in establishing the biological efficacy of 3-(Benzylamino)-1H-isoindol-1-one derivatives. For instance, compounds have been tested against various cancer cell lines and microbial strains, showcasing their potential as therapeutic agents . The findings indicate that structural modifications can significantly influence biological activity, underscoring the importance of SAR studies in drug development.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between 3-(Benzylamino)-1H-isoindol-1-one and its biological targets. These studies help elucidate the mechanisms by which these compounds exert their effects, such as through hydrogen bonding and hydrophobic interactions with active site residues of enzymes like AChE . Such computational approaches are essential for rational drug design.

Case Studies

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1H-isoindol-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their substituent differences:

Key Observations :

- Positional Effects: Substituents at position 3 (e.g., benzylamino vs. hydroxy/methyl) significantly alter electronic properties and hydrogen-bonding capacity.

- Functional Group Diversity: Thioether (6d) and carboxyl groups (8) introduce polar or acidic characteristics absent in the benzylamino derivative.

Physicochemical Properties

Melting Points and Solubility:

- 2-Benzyl-3-hydroxy-3-methyl-isoindol-1-one : Forms hydrogen-bonded dimers (O–H⋯O), contributing to a crystalline structure with a defined melting point .

- 3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one (1h) : Melting point 153–157°C; high solubility in ethyl acetate due to hydroxyl and phenethyl groups .

- 3-(Carboxymethylthio)-2-(phenylmethyl)-isoindol-1-one (6d) : Melting point 202°C; carboxyl group enhances water solubility as a salt .

Spectroscopic Data:

- IR Spectroscopy: Benzylamino derivative: Expected N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) ~1670 cm⁻¹ . Hydroxy/methyl analog (1h): O–H stretch at 3333 cm⁻¹ and C=O at 1674 cm⁻¹ . Carboxymethylthio analog (6d): Distinct S–H and C=O stretches at 3063 cm⁻¹ and 1732 cm⁻¹, respectively .

Biological Activity

3-(Benzylamino)-1H-isoindol-1-one, a compound with the CAS number 664326-66-3, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(Benzylamino)-1H-isoindol-1-one is with a molecular weight of 252.31 g/mol. The compound features an isoindole core structure, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 664326-66-3 |

| IUPAC Name | 3-(Benzylamino)-1H-isoindol-1-one |

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(Benzylamino)-1H-isoindol-1-one. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins such as p53 and cyclin D1 .

Antimicrobial Activity

Research indicates that 3-(Benzylamino)-1H-isoindol-1-one possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that 3-(Benzylamino)-1H-isoindol-1-one may have neuroprotective effects. In animal models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

The biological activity of 3-(Benzylamino)-1H-isoindol-1-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It has been suggested that this isoindole derivative can modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3-(Benzylamino)-1H-isoindol-1-one in preclinical settings:

- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, along with increased apoptosis markers such as Annexin V positivity .

- Neuroprotection in Rodent Models : In a rodent model of induced neurodegeneration, administration of 3-(Benzylamino)-1H-isoindol-1-one resulted in improved cognitive function scores and reduced levels of inflammatory cytokines .

Q & A

Basic: What are the standard synthetic routes for 3-(Benzylamino)-1H-isoindol-1-one, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves benzylation of isoindol-1-one precursors under nucleophilic substitution or condensation conditions. For example, intermediates can be generated via intramolecular amidoalkylation or anionic ring-enlarging reactions using benzylamine derivatives . Characterization relies on spectroscopic techniques:

- IR Spectroscopy : Peaks at ~1674 cm⁻¹ (C=O stretch) and ~3063 cm⁻¹ (aromatic C-H) confirm the isoindol-1-one core and benzyl substituents .

- ¹H NMR : Key signals include δ 7.40–7.64 (m, aromatic protons) and δ 5.34 (s, CH group in the isoindol-1-one ring) .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related compounds like 3-chloro-isoindol derivatives .

Basic: What spectroscopic methods are used to confirm the structure of 3-(Benzylamino)-1H-isoindol-1-one derivatives?

Methodological Answer:

A multi-technique approach is essential:

| Technique | Key Data | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.39 (d, NCH₂), δ 5.32 (s, CH) | Confirms benzyl and isoindol-1-one connectivity | |

| IR | 1732 cm⁻¹ (ester C=O), 1674 cm⁻¹ (amide C=O) | Identifies functional groups | |

| X-ray Diffraction | Bond lengths (e.g., C-N: 1.34 Å) | Validates molecular geometry | |

| Elemental Analysis | %C, %H, %N within ±0.3% of theoretical | Ensures purity and stoichiometry |

Advanced: How can researchers resolve discrepancies in biological activity data for 3-(Benzylamino)-1H-isoindol-1-one across different studies?

Methodological Answer:

Contradictory results often arise from variations in experimental design:

Assay Conditions : Optimize parameters like pH, temperature, and solvent (e.g., DMSO concentration) to ensure compound stability .

Control Groups : Include positive/negative controls (e.g., RS-1 in HR pathway studies) to benchmark activity .

Dose-Response Curves : Perform IC₅₀/EC₅₀ calculations to account for non-linear effects .

Structural Validation : Confirm batch-to-batch consistency via HPLC and mass spectrometry to rule out degradation .

Advanced: What strategies optimize the compound’s solubility and stability in aqueous solutions for in vitro assays?

Methodological Answer:

- Derivatization : Introduce hydrophilic groups (e.g., carboxymethylthio substituents) via nucleophilic substitution at the isoindol-1-one 3-position .

- Co-Solvents : Use biocompatible solvents like PEG-400 (<5% v/v) to enhance solubility without denaturing proteins .

- pH Adjustment : Prepare buffered solutions (pH 7.4) to stabilize the benzylamino group against hydrolysis .

- Lyophilization : Store the compound as a lyophilized powder to prevent aqueous degradation .

Basic: What safety precautions are recommended when handling 3-(Benzylamino)-1H-isoindol-1-one in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced: How does modifying the benzylamino group affect the compound’s pharmacokinetic properties?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., nitro at the benzyl para-position): Reduce basicity of the amino group, enhancing metabolic stability but reducing membrane permeability .

- Hydrophilic Substituents (e.g., hydroxyl or carboxymethyl): Improve aqueous solubility but may decrease blood-brain barrier penetration .

- Bulkier Substituents (e.g., thienylmethyl): Alter binding kinetics to molecular targets, as seen in analogs used as spin probes .

- Quantitative Structure-Activity Relationship (QSAR) : Model logP and polar surface area to predict absorption/distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.